5-bromo-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-3-carbonitrile
Description
This compound is a pyridine derivative featuring a bromine atom at position 5, an azetidine ring (4-membered nitrogen heterocycle) at position 2, and a carbonitrile group at position 3. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring precise steric and electronic complementarity .
Properties
IUPAC Name |
2-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-5-bromopyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN4/c17-14-4-13(5-18)16(19-6-14)21-9-15(10-21)20-7-11-2-1-3-12(11)8-20/h4,6,11-12,15H,1-3,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYJLGMBIJJAHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C3CN(C3)C4=C(C=C(C=N4)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features and Implications
The compound’s unique substituents differentiate it from other pyridine derivatives:
- Bromine at C5 : Enhances electrophilicity and may participate in halogen bonding.
- Octahydrocyclopenta[c]pyrrol : A bicyclic system that increases molecular complexity and surface area for hydrophobic interactions.
- Carbonitrile at C3 : A strong electron-withdrawing group that polarizes the pyridine ring, influencing reactivity and binding affinity.
Comparative Analysis with Similar Compounds
Table 1: Structural and Functional Comparison
Critical Observations
The octahydrocyclopenta[c]pyrrol moiety offers a unique 3D architecture absent in planar benzofuran derivatives .
Electronic Effects :
- The carbonitrile group in the target compound increases ring electron deficiency compared to tert-butyl carbonate or methyl groups , favoring nucleophilic substitution at C3.
Functional Group Diversity :
Research Findings and Limitations
While the provided evidence lacks explicit biological or physicochemical data for the target compound, structural analogies suggest:
- Medicinal Chemistry Potential: The combination of bromine, carbonitrile, and bicyclic systems aligns with motifs seen in kinase inhibitors or GPCR modulators.
- Synthetic Challenges : The strained azetidine and fused bicyclic system may complicate synthesis compared to simpler analogs like or .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
